molecular formula C20H15F3N2O5 B3003960 Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate CAS No. 338395-96-3

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate

Cat. No.: B3003960
CAS No.: 338395-96-3
M. Wt: 420.344
InChI Key: IYLFIGBIMQKIHX-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H15F3N2O5 and its molecular weight is 420.344. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activities

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a component of a series of compounds known for their bleaching and herbicidal activities. For instance, a study by Xu et al. (2012) demonstrated that derivatives of this compound exhibit significant herbicidal properties. These properties were assessed through tests involving Spirodela polyrrhiza and greenhouse tests, where some compounds showed excellent herbicidal activity at low doses. The study emphasized the importance of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position on the benzene ring for high herbicidal activity (Xu et al., 2012).

Chemical Structure and Properties

The chemical structure of related compounds, such as methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, has been analyzed for its unique structural properties. Bortoluzzi et al. (2011) explored the molecular configuration of these compounds, revealing insights into their molecular interactions and potential applications in various chemical contexts (Bortoluzzi et al., 2011).

Synthesis and Bioactivity Evaluation

The synthesis and bioactivity of derivatives of this compound have been extensively studied. Zou et al. (2017) synthesized derivatives containing two electron-withdrawing groups on the benzene ring and evaluated their herbicidal and insecticidal activities. These derivatives displayed significant bioactivity, with some showing better herbicidal activity than commercial herbicides (Zou et al., 2017).

Synthesis of Novel Derivatives

Other research focuses on the synthesis of novel derivatives and their potential applications. Pimenova et al. (2003) discussed the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound with structural similarities, and its subsequent reactions. This research contributes to the understanding of the synthetic pathways and potential applications of these types of compounds (Pimenova et al., 2003).

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O5/c1-28-14-8-6-13(7-9-14)25-17(26)11-16(18(24-25)19(27)29-2)30-15-5-3-4-12(10-15)20(21,22)23/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLFIGBIMQKIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.